molecular formula C14H12N2O5S B2996261 N-(2-acetylphenyl)-2-nitrobenzenesulfonamide CAS No. 303152-55-8

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide

Cat. No. B2996261
CAS RN: 303152-55-8
M. Wt: 320.32
InChI Key: PMTUROBMHBTNSO-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide, also known as NANS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound is synthesized using a multi-step process that involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-acetylaniline.

Scientific Research Applications

Versatile Synthetic Applications

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide and its derivatives are key intermediates in synthetic chemistry, offering pathways to secondary amines through smooth alkylation reactions. These compounds can be deprotected via Meisenheimer complexes, providing secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995). This feature is crucial for developing pharmacologically active molecules and complex organic structures.

Medicinal Chemistry and Anticancer Activity

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide derivatives have been synthesized and evaluated for their potential anticancer activities. These compounds have shown to induce apoptosis in cancer cells by activating pro-apoptotic genes and pathways, such as caspase activation and p38/ERK phosphorylation (Cumaoğlu et al., 2015). Such findings indicate the relevance of these compounds in designing new therapeutic agents targeting specific cancer pathways.

Computational and Structural Analysis

The structural and electronic properties of newly synthesized sulfonamide molecules, including N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have been characterized using computational and spectroscopic methods. These studies provide insights into the molecule's stability, reactivity, and potential interactions with biological targets, aiding in the development of compounds with optimized pharmacological profiles (Murthy et al., 2018).

Application in Glycosylation Reactions

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide derivatives have been utilized in Mitsunobu glycosylation reactions, offering a novel route to Amadori rearrangement products. This application is significant in the synthesis of complex carbohydrates and glycoconjugates, with implications in medicinal chemistry and materials science (Turner et al., 1999).

Selective Acylation Reagents

The compound and its related derivatives serve as highly selective and efficient reagents for the acylation of amines, highlighting their importance in synthetic methodologies for the selective protection of amines and the functionalization of molecules in aqueous conditions, which is advantageous for green chemistry applications (Ebrahimi et al., 2015).

properties

IUPAC Name

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-10(17)11-6-2-3-7-12(11)15-22(20,21)14-9-5-4-8-13(14)16(18)19/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTUROBMHBTNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide

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